1-十二烷基-3-甲基咪唑六氟磷酸盐

描述

Synthesis Analysis

The synthesis of 1-dodecyl-3-methylimidazolium hexafluorophosphate involves the alkylation of imidazole with dodecyl chloride followed by anion exchange to introduce the hexafluorophosphate anion. This process highlights the versatility of ionic liquids in being tailored through the modification of both the cationic and anionic components to achieve desired properties.

Molecular Structure Analysis

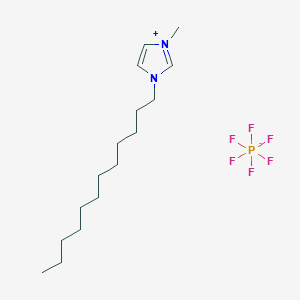

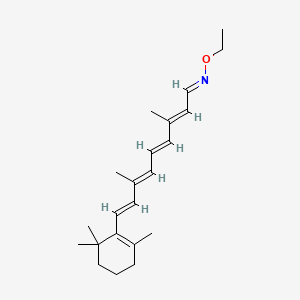

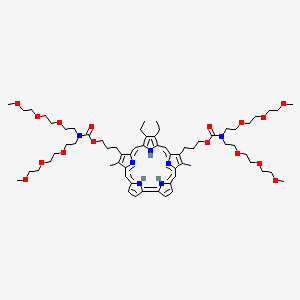

The molecular structure of 1-dodecyl-3-methylimidazolium hexafluorophosphate is characterized by the presence of a long dodecyl chain attached to the imidazolium ring, contributing to its hydrophobic nature. Studies using techniques such as X-ray diffraction and NMR spectroscopy have revealed insights into the arrangement of ions in the liquid state, showing a complex interplay of ionic and hydrophobic interactions.

Chemical Reactions and Properties

1-Dodecyl-3-methylimidazolium hexafluorophosphate participates in a variety of chemical reactions, serving as a solvent or reactant due to its unique properties. For example, it can facilitate the Wacker oxidation of alkenes in a green and efficient manner. Its chemical stability and ability to dissolve a wide range of materials make it a versatile medium for chemical synthesis and catalysis.

Physical Properties Analysis

The physical properties of 1-dodecyl-3-methylimidazolium hexafluorophosphate, such as viscosity, density, and phase behavior, are significantly influenced by its ionic nature and the structure of the cation. These properties are crucial for applications in areas such as electrolytes for batteries, solvents for extraction, and materials processing.

Chemical Properties Analysis

Chemically, 1-dodecyl-3-methylimidazolium hexafluorophosphate exhibits remarkable stability, which is a hallmark of ionic liquids. It does not decompose under standard conditions and is resistant to many of the reactions that would degrade traditional organic solvents. This stability, combined with its low flammability, makes it an attractive alternative to volatile organic compounds in industrial processes.

- Swatloski, R. P., Holbrey, J., & Rogers, R. (2003). Ionic liquids are not always green: hydrolysis of 1-butyl-3-methylimidazolium hexafluorophosphate. Green Chemistry, 5, 361-363. Read more.

- Micaêlo, N., Baptista, A., & Soares, C. M. (2006). Parametrization of 1-butyl-3-methylimidazolium hexafluorophosphate/nitrate ionic liquid for the GROMOS force field. The Journal of Physical Chemistry B, 110(29), 14444-51. Read more.

- Carper, W. R., Wahlbeck, P. G., Antony, J. H., Mertens, D., Dölle, A., & Wasserscheid, P. (2004). A Bloembergen–Purcell–Pound 13C NMR relaxation study of the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate. Analytical and Bioanalytical Chemistry, 378, 1548-1554. Read more.

科学研究应用

Ecotoxicology

1-Dodecyl-3-methylimidazolium hexafluorophosphate has been used in studies of ecotoxicology . In one study, the acute, chronic, and intergenerational toxic effects of this ionic liquid on the water flea, Moina macrocopa, were investigated . The researchers exposed the water flea to the ionic liquid and observed its effects . The results showed that 1-Dodecyl-3-methylimidazolium hexafluorophosphate exhibited high toxicity to M. macrocopa, significantly inhibiting the survivorship, development, and reproduction of the water flea . Furthermore, it induced toxic effects in the following generation of M. macrocopa, resulting in the complete cessation of reproduction in the first offspring generation .

Medicinal Chemistry

1-Dodecyl-3-methylimidazolium hexafluorophosphate has also been used in medicinal chemistry . A series of long-chain imidazolium-based ionic liquids, including 1-Dodecyl-3-methylimidazolium chloride, were synthesized and evaluated as antimicrobials against a wide range of bacteria and fungi . The compounds demonstrated significant antibacterial and antifungal activity . The toxicity results indicate that ionic liquids containing an ester functional group in the alkyl side chain exhibited much lower toxicity to D. magna and acetylcholinesterase inhibition than ionic liquids with a long alkyl chain without polar substituents .

Green Chemistry

1-Dodecyl-3-methylimidazolium hexafluorophosphate is an ionic liquid that has been employed in many environmentally friendly reactions . For instance, it can be used as a medium for reactions such as ring-closing metathesis of diene and enyne substrates in the presence of a novel recyclable ruthenium carbene complex .

Material Science

In material science, 1-Dodecyl-3-methylimidazolium hexafluorophosphate has been used in the preparation of nanocomposites . Specifically, Poly(methyl methacrylate) (PMMA) and sodium montmorillonite (Na-MMT) were melt-blended with 1-dodecyl-3-methylimidazolium hexafluorophosphate to prepare nanocomposites containing well-dispersed MMT layers in nanoscale and freely existed excess 1-dodecyl-3-methylimidazolium hexafluorophosphate .

安全和危害

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

Molecular dynamics simulations are performed on a 1-dodecyl-3-methylimidazolium hexafluorophosphate ionic liquid using a united-atom model . The ionic liquid exhibits second step relaxation at temperatures below a crossover point, where the diffusion coefficient shows an Arrhenius to non-Arrhenius transition . Annealing below this crossover temperature makes an isotropic to mesophase transition, where the smectic A (SmA) phase or crystal-like smectic B (SmB) phase forms . This could be a potential area for future research.

属性

IUPAC Name |

1-dodecyl-3-methylimidazol-3-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N2.F6P/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;1-7(2,3,4,5)6/h14-16H,3-13H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHALGYBTKGJEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31F6N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047919 | |

| Record name | 1-Dodecyl-3-methylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Dodecyl-3-methylimidazolium hexafluorophosphate | |

CAS RN |

219947-93-0 | |

| Record name | 1-Dodecyl-3-methylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]-4-pyrrolidin-1-ylbenzamide](/img/structure/B1243416.png)

![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-3-(methoxymethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1243417.png)

![4-(3,5-Dimethylphenyl)piperazine-1-carboxylic acid (5-{1-[3-(acridine-9-yl-amino)-5-hydroxymethylphenylcarbamoyl]-ethylcarbamoyl}-6-ethyl-2-methoxypyridine-3-yl)amide](/img/structure/B1243418.png)

![8-[(E)-3-Bromostyryl]-3,7-dimethyl-1-propargylxanthine](/img/structure/B1243419.png)

![(2R)-N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-2-[3-(4-chlorophenyl)propyl]-N'-hydroxybutanediamide](/img/structure/B1243426.png)

![(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B1243428.png)